molecular formula C24H27N5O3S B2374078 2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-isopropylphenyl)acetamide CAS No. 1359131-69-3

2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-isopropylphenyl)acetamide

Cat. No.: B2374078
CAS No.: 1359131-69-3
M. Wt: 465.57
InChI Key: XGMSTHKRLKXDOD-UHFFFAOYSA-N
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Description

2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-isopropylphenyl)acetamide is a useful research compound. Its molecular formula is C24H27N5O3S and its molecular weight is 465.57. The purity is usually 95%.
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Properties

IUPAC Name

2-[1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O3S/c1-5-29-22-21(16(4)27-29)26-24(28(23(22)31)13-19-7-6-12-32-19)33-14-20(30)25-18-10-8-17(9-11-18)15(2)3/h6-12,15H,5,13-14H2,1-4H3,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMSTHKRLKXDOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CO3)SCC(=O)NC4=CC=C(C=C4)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-isopropylphenyl)acetamide , with CAS number 1359131-69-3 , is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to summarize the available data on its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H27N5O3SC_{24}H_{27}N_{5}O_{3}S, with a molecular weight of 465.6 g/mol . Its structure features a pyrazolo[4,3-d]pyrimidine core, which is known for diverse biological activities.

PropertyValue
Molecular FormulaC24H27N5O3S
Molecular Weight465.6 g/mol
CAS Number1359131-69-3

Biological Activities

Research indicates that compounds with a pyrazolo[4,3-d]pyrimidine structure may exhibit significant biological activities, including:

  • Antifungal Activity : Some derivatives have shown promising antifungal activity against various fungal strains. For instance, compounds similar in structure have been tested against Fusarium oxysporum, demonstrating effective inhibition with MIC values comparable to standard antifungal agents like miconazole .
  • Antibacterial Activity : The compound's potential antibacterial properties have been highlighted in studies evaluating its efficacy against Gram-positive and Gram-negative bacteria. For example, related compounds exhibited MIC values ranging from 0.125 to 8 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : Pyrazolo[4,3-d]pyrimidine derivatives are being explored for their anticancer properties due to their ability to inhibit specific kinases involved in cancer progression. The compound's unique structural features may enhance its effectiveness against certain cancer cell lines.

The mechanism of action for this compound is not fully elucidated but is believed to involve:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity and influencing cellular processes.
  • Cell Signaling Pathways : It might affect various signaling pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

  • Antifungal Studies : A study reported that certain derivatives exhibited over 80% inhibition against Fusarium oxysporum, with EC50 values of 6 to 9 μg/mL . The presence of specific functional groups was linked to enhanced antifungal activity.
  • Antibacterial Efficacy : Compounds structurally similar to the target compound showed significant antibacterial activity with MIC values as low as 12.5 µg/mL against multiple bacterial strains . This suggests that modifications to the pyrazolo[4,3-d]pyrimidine core could optimize its antibacterial properties.
  • Synthesis and Optimization : The synthesis of this compound typically involves multi-step organic reactions that require careful optimization for yield and purity. Techniques include cyclization reactions to form the pyrazolo[4,3-d]pyrimidine scaffold followed by functional group modifications .

Scientific Research Applications

Antimicrobial Activity

Compounds with a pyrazolo[4,3-d]pyrimidine structure have been reported to exhibit antimicrobial properties . For instance, derivatives similar to this compound have shown activity against various bacteria and fungi. In vitro studies indicate that such compounds can be effective against drug-resistant strains, making them candidates for new antibiotic therapies .

Anticancer Potential

Research into pyrazolo[4,3-d]pyrimidine derivatives has revealed their potential as anticancer agents. These compounds can interfere with cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific mechanisms often involve inhibition of key enzymes involved in cancer metabolism or signaling pathways .

Anti-inflammatory Effects

Some studies suggest that compounds containing the pyrazolo[4,3-d]pyrimidine moiety may possess anti-inflammatory properties. This could be beneficial in treating conditions such as arthritis or other inflammatory diseases by modulating inflammatory mediators and pathways .

Case Study 1: Antimicrobial Efficacy

A study conducted on related compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound showed an EC50 value significantly lower than conventional antibiotics, indicating its potential as a new antimicrobial agent .

Case Study 2: Anticancer Activity

In a series of experiments assessing the cytotoxic effects of pyrazolo[4,3-d]pyrimidine derivatives, one particular derivative exhibited a 70% reduction in cell viability in breast cancer cell lines at low micromolar concentrations. This suggests that modifications to the core structure can enhance therapeutic efficacy against specific cancer types .

Synthesis and Development

The synthesis of this compound typically involves multi-step organic synthesis techniques that include:

  • Formation of the Pyrazolo[4,3-d]pyrimidine Core : This involves cyclization reactions under controlled conditions.
  • Introduction of Functional Groups : Substituents like furan and thioether groups are added through substitution reactions.
  • Final Modifications : The compound undergoes further modifications to enhance its biological activity and pharmacokinetic properties.

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